Phosphatase Resistance vs. Unmodified MBP (4–14) in Crude Hippocampal Extracts
The phosphorylated MBP4-14 peptide (of which [pGlu4]-Myelin Basic Protein (4-14) is the synthetic analogue) exhibits complete resistance to dephosphorylation by okadaic acid-sensitive phosphatases (PP1, PP2A, PP3) and calcineurin/PP2C present in hippocampal homogenates, whereas unmodified MBP4-14 is not pre-phosphorylated and would be subject to rapid dephosphorylation if phosphorylated in situ [1]. This differential stability is critical for accurate PKC activity determination in unpurified neural tissue extracts.
| Evidence Dimension | Dephosphorylation resistance in crude tissue extract |
|---|---|
| Target Compound Data | Phosphorylated MBP4-14: not dephosphorylated by PP1, PP2A, PP3, calcineurin, or PP2C in hippocampal homogenates |
| Comparator Or Baseline | Unmodified MBP4-14 (non-phosphorylated): susceptible to dephosphorylation if phosphorylated in situ; assay would require prior purification |
| Quantified Difference | Qualitative: phosphorylated form retains full phosphorylation signal; unmodified peptide would lose signal due to phosphatase activity |
| Conditions | Crude hippocampal homogenate; PKC assay with [γ-32P]ATP |
Why This Matters
This resistance eliminates the need for DEAE-cellulose chromatography, reducing assay time and variability, making [pGlu4]-Myelin Basic Protein (4-14) the preferred substrate for PKC assays in complex neural samples.
- [1] Farrar YJ, et al. A phosphatase resistant substrate for the assay of protein kinase C in crude tissue extracts. Biochem Biophys Res Commun. 1991;180(2):694-701. doi:10.1016/s0006-291x(05)81121-0. View Source
